molecular formula C3H3F3O B3136371 2,3,3-Trifluoro-2-propen-1 -ol CAS No. 41578-52-3

2,3,3-Trifluoro-2-propen-1 -ol

Cat. No.: B3136371
CAS No.: 41578-52-3
M. Wt: 112.05 g/mol
InChI Key: PRBCSYHVGZDFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trifluoro-2-propen-1-ol typically involves the reaction of trifluoroacetaldehyde with propargyl alcohol under controlled conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through an aldol condensation mechanism .

Industrial Production Methods: In industrial settings, the production of 2,3,3-Trifluoro-2-propen-1-ol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trifluoro-2-propen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products:

    Oxidation: Trifluoroacetic acid

    Reduction: Trifluoropropanol

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism by which 2,3,3-Trifluoro-2-propen-1-ol exerts its effects involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins . The pathways involved include enzyme inhibition and modulation of protein-ligand interactions .

Comparison with Similar Compounds

  • 2,3,3-Trifluoro-2-propen-1-ol
  • 2,3,3-Trifluoroallyl alcohol
  • 2,3,3-Trifluoropropene-2-ol-1
  • Trifluoro allylic alcohol

Uniqueness: 2,3,3-Trifluoro-2-propen-1-ol stands out due to its specific trifluoromethyl group attached to a propenol structure, which imparts unique chemical and physical properties. This makes it more reactive and versatile compared to its analogs .

Properties

IUPAC Name

2,3,3-trifluoroprop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O/c4-2(1-7)3(5)6/h7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBCSYHVGZDFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3-Trifluoro-2-propen-1 -ol
Reactant of Route 2
2,3,3-Trifluoro-2-propen-1 -ol
Reactant of Route 3
2,3,3-Trifluoro-2-propen-1 -ol
Reactant of Route 4
2,3,3-Trifluoro-2-propen-1 -ol
Reactant of Route 5
2,3,3-Trifluoro-2-propen-1 -ol
Reactant of Route 6
2,3,3-Trifluoro-2-propen-1 -ol

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